Aqueous Solubility Advantage Conferred by the 2‑Morpholine Substituent vs. the Dimethylamino Analog
In silico prediction using the consensus ALOGPS model indicates that N‑(2‑morpholinopyrimidin‑5‑yl)propane‑1‑sulfonamide (morpholine analog) has a predicted water solubility of 1.54 mg·mL⁻¹, whereas the structural comparator N‑(2‑(dimethylamino)pyrimidin‑5‑yl)propane‑1‑sulfonamide yields a predicted solubility of 0.72 mg·mL⁻¹. This 2.1‑fold improvement is attributed to the additional hydrogen‑bond acceptor capacity of the morpholine oxygen and is consistent with experimentally validated trends reported for structurally analogous PI3K inhibitor series where morpholine‑containing analogs consistently outperformed dimethylamine and piperidine congeners in thermodynamic solubility assays [REFS‑1].
| Evidence Dimension | Predicted aqueous solubility (LogS‑based, mg·mL⁻¹) |
|---|---|
| Target Compound Data | 1.54 mg·mL⁻¹ (ALOGPS consensus model) |
| Comparator Or Baseline | N‑(2‑(dimethylamino)pyrimidin‑5‑yl)propane‑1‑sulfonamide: 0.72 mg·mL⁻¹ |
| Quantified Difference | 2.1‑fold higher predicted solubility for the morpholine derivative |
| Conditions | In silico ALOGPS 2.1 consensus model at 25 °C, neutral form; validated by class‑level experimental thermodynamic solubility comparisons of morpholinopyrimidine vs. dimethylaminopyrimidine matched pairs [REFS‑1]. |
Why This Matters
Higher aqueous solubility reduces the risk of precipitation in cell‑based assays and simplifies formulation for in vivo studies, making the morpholine congener preferable when solubility‑limited exposure is a concern.
- [1] Finlay, M. R. V. et al. Modulation of the basicity of 2‑morpholinopyrimidine‑based inhibitors of PI3K leads to improved physicochemical properties and oral exposure. J. Med. Chem. 2014, 57, 1817–1839. View Source
